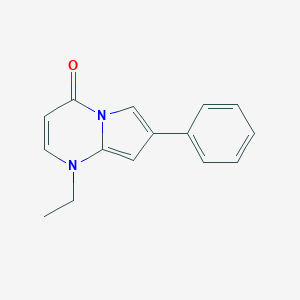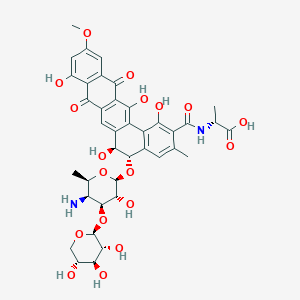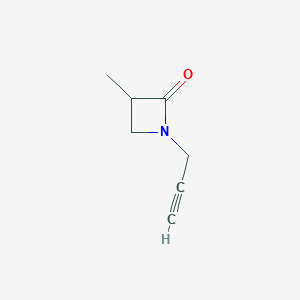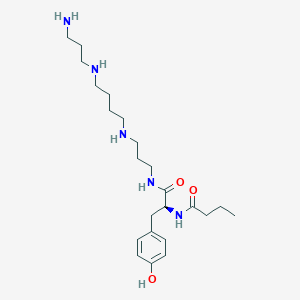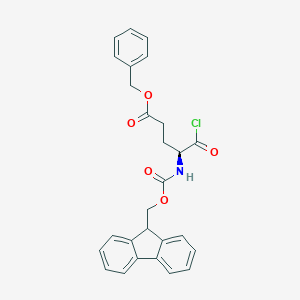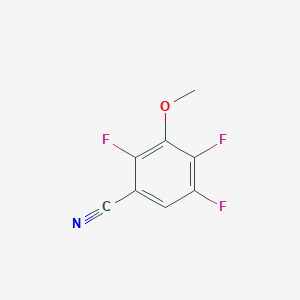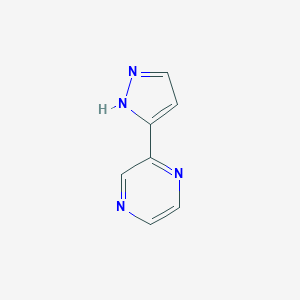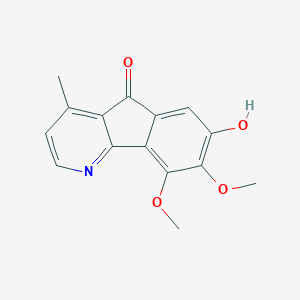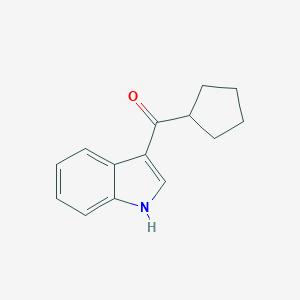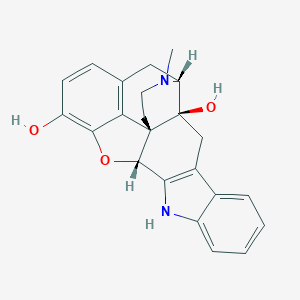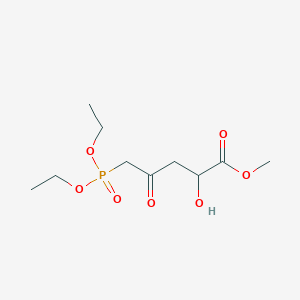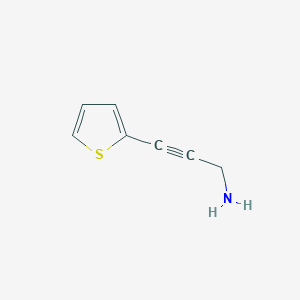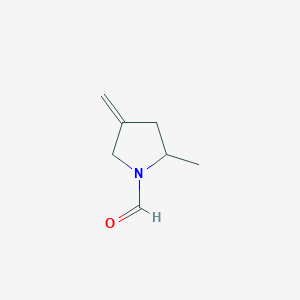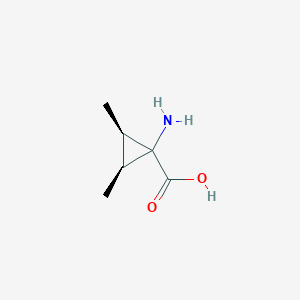
(2R,3S)-1-amino-2,3-dimethylcyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S)-1-amino-2,3-dimethylcyclopropane-1-carboxylic acid, also known as ADMC, is a non-proteinogenic amino acid. It is a cyclopropane derivative of alanine and is commonly used in peptide synthesis due to its unique stereochemistry. ADMC has been studied extensively for its potential applications in drug discovery and development.
Mecanismo De Acción
The mechanism of action of (2R,3S)-1-amino-2,3-dimethylcyclopropane-1-carboxylic acid is not well understood. However, studies have shown that it may act as a substrate for enzymes involved in the biosynthesis of peptidoglycan, a key component of bacterial cell walls. (2R,3S)-1-amino-2,3-dimethylcyclopropane-1-carboxylic acid has also been shown to inhibit the growth of certain cancer cells by inducing apoptosis.
Efectos Bioquímicos Y Fisiológicos
(2R,3S)-1-amino-2,3-dimethylcyclopropane-1-carboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. (2R,3S)-1-amino-2,3-dimethylcyclopropane-1-carboxylic acid has also been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, (2R,3S)-1-amino-2,3-dimethylcyclopropane-1-carboxylic acid has been shown to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2R,3S)-1-amino-2,3-dimethylcyclopropane-1-carboxylic acid in lab experiments is its unique stereochemistry, which allows for the synthesis of peptides with novel structures and properties. However, one limitation is that (2R,3S)-1-amino-2,3-dimethylcyclopropane-1-carboxylic acid is not a natural amino acid, and therefore may not be readily incorporated into proteins or peptides in vivo.
Direcciones Futuras
There are several future directions for the study of (2R,3S)-1-amino-2,3-dimethylcyclopropane-1-carboxylic acid. One area of interest is the development of (2R,3S)-1-amino-2,3-dimethylcyclopropane-1-carboxylic acid-based peptidomimetics for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of (2R,3S)-1-amino-2,3-dimethylcyclopropane-1-carboxylic acid and its potential applications in drug discovery and development. Finally, the synthesis of new (2R,3S)-1-amino-2,3-dimethylcyclopropane-1-carboxylic acid derivatives with improved properties may also be an area of future research.
Métodos De Síntesis
(2R,3S)-1-amino-2,3-dimethylcyclopropane-1-carboxylic acid can be synthesized through a variety of methods, including the reaction of cyclopropanecarboxylic acid with N,N-dimethylformamide dimethyl acetal, followed by reduction with lithium aluminum hydride. Another common method involves the reaction of cyclopropanecarboxylic acid with N-methylmorpholine-N-oxide, followed by reduction with lithium aluminum hydride.
Aplicaciones Científicas De Investigación
(2R,3S)-1-amino-2,3-dimethylcyclopropane-1-carboxylic acid has been used in scientific research for its potential applications in drug design and development. It has been shown to have antimicrobial, antitumor, and anti-inflammatory properties. (2R,3S)-1-amino-2,3-dimethylcyclopropane-1-carboxylic acid has also been used in the synthesis of various peptides, including cyclic peptides and peptidomimetics, due to its unique stereochemistry.
Propiedades
Número CAS |
116498-01-2 |
|---|---|
Nombre del producto |
(2R,3S)-1-amino-2,3-dimethylcyclopropane-1-carboxylic acid |
Fórmula molecular |
C6H11NO2 |
Peso molecular |
129.16 g/mol |
Nombre IUPAC |
(2R,3S)-1-amino-2,3-dimethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H11NO2/c1-3-4(2)6(3,7)5(8)9/h3-4H,7H2,1-2H3,(H,8,9)/t3-,4+,6? |
Clave InChI |
OWYKWRBYBBHPFS-WBMBKJJNSA-N |
SMILES isomérico |
C[C@@H]1[C@@H](C1(C(=O)O)N)C |
SMILES |
CC1C(C1(C(=O)O)N)C |
SMILES canónico |
CC1C(C1(C(=O)O)N)C |
Sinónimos |
Cyclopropanecarboxylic acid, 1-amino-2,3-dimethyl-, (1alpha,2alpha,3alpha)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3a,4-dihydro-2H-furo[3,2-b]pyrrol-5(3H)-one](/img/structure/B39265.png)
